molecular formula C16H13N3O2S B4581410 2-[(cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile

2-[(cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile

Cat. No. B4581410
M. Wt: 311.4 g/mol
InChI Key: DZQXTKLMGIZPJP-UHFFFAOYSA-N
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Description

2-[(Cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile, also known as CTDMCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiazole-containing nicotinonitrile family and has been studied for its unique properties and potential uses.

Scientific Research Applications

Microwave-Assisted Synthesis for Antibacterial Activity

A study by Mekky and Sanad (2022) in "Synthetic Communications" reports on the microwave-assisted synthesis of nicotinonitrile, including derivatives such as "2-[(cyanomethyl)thio]-6-(3,4-dimethoxyphenyl)nicotinonitrile." These compounds exhibited promising antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis, comparable to ciprofloxacin and linezolid. This highlights the potential of nicotinonitrile derivatives in antibacterial applications (Mekky & Sanad, 2022).

Use in Attaching Sugars to Proteins

In a 1976 study published in "Biochemistry," Lee, Stowell, and Krantz explored the use of cyanomethyl thioglycosides, related to nicotinonitrile compounds, for attaching sugars to proteins. This study presents a novel approach in biochemical research, indicating the versatility of nicotinonitrile derivatives in molecular biology applications (Lee, Stowell, & Krantz, 1976).

Primitive Earth Synthesis and Astrobiology

Friedmann, Miller, and Sanchez (1971) in "Science" discussed the primitive Earth synthesis of nicotinic acid derivatives, including nicotinonitrile. This study provides insights into prebiotic chemistry and the origins of life, illustrating the relevance of nicotinonitrile in astrobiological research (Friedmann, Miller, & Sanchez, 1971).

Synthesis and Cytotoxicity in Cancer Research

Ibrahim et al. (2018) in the "Journal of the Iranian Chemical Society" researched the synthesis of nicotinonitrile derivatives and their cytotoxicity against various tumor cell lines. This study suggests the potential of these compounds in the development of new cancer treatments (Ibrahim et al., 2018).

properties

IUPAC Name

2-(cyanomethylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-20-14-6-4-11(9-15(14)21-2)13-5-3-12(10-18)16(19-13)22-8-7-17/h3-6,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQXTKLMGIZPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C=C2)C#N)SCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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